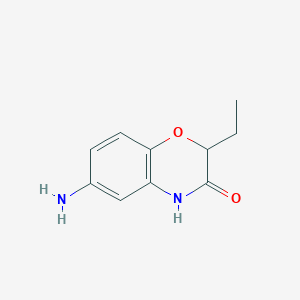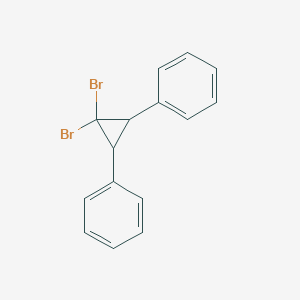
Undeca-1,9-dien-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undeca-1,9-dien-6-one is an organic compound with the molecular formula C11H18O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) within its structure. This compound is notable for its unique structure, which includes two double bonds located at the 1st and 9th positions of the undecane chain.
準備方法
Synthetic Routes and Reaction Conditions
Undeca-1,9-dien-6-one can be synthesized through various methods. One common approach involves the cross-metathesis reaction. For instance, undeca-1,10-dien-6-one can be reacted with ethyl acrylate in the presence of a Hoveyda-Grubbs 2nd generation catalyst. The reaction is typically carried out in dichloromethane under an inert atmosphere (argon or nitrogen) and requires multiple additions of the catalyst over a period of 72 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反応の分析
Types of Reactions
Undeca-1,9-dien-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol group.
Substitution: The double bonds in the compound can participate in various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Undeca-1,9-dien-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which Undeca-1,9-dien-6-one exerts its effects involves interactions with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bonds in the compound can participate in electron transfer reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
5,9-Undecadien-2-one, 6,10-dimethyl-:
6,10-Dimethyl-5,9-undecadien-2-one: Another related compound with similar chemical properties.
Uniqueness
Undeca-1,9-dien-6-one is unique due to its specific placement of double bonds and the absence of additional substituents, which gives it distinct reactivity and applications compared to its analogs.
特性
| 106225-65-4 | |
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
undeca-1,9-dien-6-one |
InChI |
InChI=1S/C11H18O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-4,6H,1,5,7-10H2,2H3 |
InChIキー |
TYGVITAFECUXOC-UHFFFAOYSA-N |
正規SMILES |
CC=CCCC(=O)CCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)


![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)

